4-fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide
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Overview
Description
4-Fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxybenzohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Fluorobenzohydrazide: Lacks the hydroxyl group present in 4-fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide.
4-Hydroxybenzohydrazide: Lacks the fluorine atom present in this compound.
4-Fluoro-N'-benzohydrazide: Lacks the hydroxyl group present in this compound.
Uniqueness: The presence of both the fluorine atom and the hydroxyl group in this compound gives it unique chemical properties compared to its similar compounds. These functional groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)-4-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(18)8-4-10/h1-8,18H,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHDCOIBBSFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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